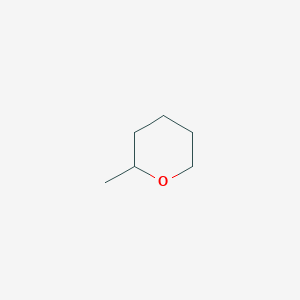

2-Methyltetrahydropyran

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDQLHBVNXARAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906150 | |

| Record name | 2-Methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-72-7 | |

| Record name | 2-Methyltetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Chemical Science

2-Methyltetrahydropyran (2-MeTHP) is a cyclic ether that has gained considerable attention in the scientific community for its versatile applications, particularly as a greener alternative to conventional solvents in organic synthesis. Structurally, it is a six-membered ring containing four carbon atoms, one oxygen atom, and a methyl group attached to the second carbon atom. lookchem.com Its chemical formula is C₆H₁₂O. cymitquimica.com

A key driver for the interest in 2-MeTHP is its derivation from renewable biomass sources, such as corncobs, bagasse, and oat hulls, through the hydrogenation of furfural (B47365) or levulinic acid. google.comresearchgate.net This bio-based origin aligns with the principles of green chemistry, which advocate for the use of sustainable feedstocks. nih.gov

Compared to its structural analog tetrahydrofuran (B95107) (THF), 2-MeTHP exhibits several advantageous properties. It has a higher boiling point, which allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times. nih.gov Furthermore, its partial miscibility with water simplifies work-up procedures and facilitates its recovery and recycling, thereby minimizing waste. nih.gov The stability of organometallic reagents is often greater in 2-MeTHP compared to THF. nih.gov

The compound's utility extends to being a starting material for the synthesis of more complex organic molecules and its potential use in developing new polymers and coatings. lookchem.com Its unique ring structure and the presence of a methyl group influence its conformational behavior and reactivity. For instance, the stereoselective reduction of this compound-4-one has been a subject of study, with reducing agents like L-Selectride showing a high preference for producing the equatorial alcohol. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 101–103°C (at 758 Torr) |

| Density | 0.868 g/cm³ |

| Appearance | Clear Liquid |

This table contains data sourced from multiple references. lookchem.comcymitquimica.com

Overview of Research Trajectories

Bio-based Synthetic Routes

The production of 2-MTHP from renewable resources, such as lignocellulosic biomass, offers a promising alternative to petroleum-based synthesis. benthamdirect.comnih.gov Key platform molecules derived from biomass, including furfural and levulinic acid, serve as versatile starting materials for the synthesis of 2-MTHP. benthamdirect.comresearchgate.net

Catalytic Hydrogenation of Furanic Precursors

A primary route to 2-MTHP involves the hydrogenation of furanic compounds, which are readily obtainable from the dehydration of sugars derived from biomass. Furfural, produced from the C5 sugars of hemicellulose, is a key precursor. nih.gov The typical reaction pathway involves the hydrogenation of furfural to 2-methylfuran (B129897) (2-MF), which is then further hydrogenated to 2-MTHP. nih.govacs.org

Catalytic transfer hydrogenation (CTH) presents an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as 2-propanol, provides the necessary hydrogen for the reaction. nih.govresearchgate.net This process has been investigated for the conversion of furfural to 2-MF and subsequently to 2-MTHP. nih.gov Mechanistic studies suggest that the reaction proceeds through the initial hydrogenation of furfural to furfuryl alcohol, followed by deoxygenation to form 2-MF, which can then be hydrogenated to 2-MTHP. nih.govresearchgate.net The use of a hydrogen donor like 2-propanol in the presence of a suitable catalyst facilitates this transformation. rsc.org

Bimetallic catalysts have demonstrated enhanced activity and selectivity in the hydrogenation of furfural. acs.org The combination of two different metals can create synergistic effects, improving catalyst performance compared to their monometallic counterparts. oaepublish.com For instance, the addition of a second metal can modify the electronic properties of the active sites, prevent particle agglomeration, and enhance stability. oaepublish.com

Several bimetallic systems have been explored for furfural hydrogenation. Copper-palladium (Cu-Pd) bimetallic catalysts have shown high activity in the CTH of furfural to 2-MF and 2-MTHP, with the product selectivity being tunable by adjusting the Cu/Pd ratio. acs.orgnih.gov Nickel-based bimetallic catalysts, such as nickel-copper (Ni-Cu) and nickel-tin (Ni-Sn), have also been investigated. mdpi.comresearchgate.net The addition of tin to a nickel catalyst, for example, can significantly increase the selectivity towards furfuryl alcohol, a key intermediate. researchgate.net Similarly, the incorporation of a small amount of nickel into a copper catalyst can enhance the dispersion of copper nanoparticles and create a synergistic effect for H₂ activation, leading to improved catalytic performance. mdpi.com Platinum-tin (Pt-Sn) bimetallic catalysts have also been shown to be highly selective for the hydrogenation of furfural to furfuryl alcohol. conicet.gov.ar

Table 1: Performance of Bimetallic Catalysts in Furfural Hydrogenation

| Catalyst | Precursor | Product(s) | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Cu-Pd/HY | Furfural | 2-MTHP | 83.1 | H₂ pressure, optimized temp. | acs.org |

| Cu-Pd | Furfural | 2-MF & 2-MTHP | 83.9 (total) | 220 °C, 4 h, 2-propanol | nih.gov |

| Cu₁Re₀.₁₄ | Furfural | 2-MF & 2-MTHP | 96.8 (total) | 200 °C, 20 bar H₂, 6 h | acs.org |

| 0.5%Ni-10%Cu/SiO₂ | Furfural | Furfuryl Alcohol | 99.9 (selectivity) | 55 °C, 2 MPa H₂ | mdpi.com |

| Ni-Pd-(Cl)/γ-Al₂O₃ | Levulinic Acid | GVL | 79 | 190 °C, 2 h, formic acid | oaepublish.com |

Conversion from Levulinic Acid

Levulinic acid (LA), another key platform molecule derived from the C6 sugars of cellulose, provides an alternative and often more efficient route to 2-MTHP. nih.govresearchgate.net The conversion of LA to 2-MTHP is generally considered more selective than the route from furfural, yielding fewer byproducts. nih.gov The process typically involves hydrogenation, dehydration, and hydrocleavage steps. nih.gov

The first step in the conversion of LA to 2-MTHP is the hydrogenation of LA to γ-valerolactone (GVL). aimspress.com GVL is a stable and valuable intermediate that can be used in various applications or further processed. wikipedia.org The hydrogenation of LA to GVL can be achieved using various catalysts, including both noble and non-noble metal-based systems. oaepublish.com For instance, ruthenium-based complexes have been shown to be effective for this transformation. acs.org Copper-based catalysts are also widely studied due to their lower cost and good activity. oaepublish.com

Following its formation, GVL undergoes further hydrogenation to produce 2-MTHP. This multi-step process involves the ring-opening of GVL to form 1,4-pentanediol (B150768) (1,4-PDO) as an intermediate, which then undergoes cyclodehydration to yield 2-MTHP. hun-ren.hunih.gov Alternatively, GVL can be directly hydrogenated to 2-MTHP under certain catalytic conditions. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in the selective conversion of GVL to 2-MTHP. For example, a CuO/Al₂O₃ catalyst has been used to achieve high yields of 2-MTHP from GVL at 200 °C and 1.5 MPa of hydrogen pressure. mdpi.com Silica-supported copper catalysts have also been investigated for the vapor-phase hydrogenation of GVL to 2-MTHP. nih.gov In some cases, a co-catalytic system, such as a cobalt phosphine (B1218219) complex with Sc(OTf)₃, can facilitate the efficient conversion of both LA and GVL to 2-MTHP under solvent-free conditions. rsc.org

Table 2: Catalytic Conversion of Levulinic Acid and γ-Valerolactone to 2-MTHP

| Catalyst | Substrate | Intermediate | Product | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|---|

| Ru/C | Levulinic Acid | GVL | 2-MTHP | 61 | Two-step, water removal | rsc.org |

| Ru/C | GVL | - | 2-MTHP | 43 | Solvent-free | rsc.org |

| Co phosphine complex + Sc(OTf)₃ | Levulinic Acid/GVL | - | 2-MTHP | ≥97.0 | 150 °C, 5 MPa H₂, 24 h | rsc.org |

| CuO/Al₂O₃ | GVL | - | 2-MTHP | >90 | 200 °C, 1.5 MPa H₂ | mdpi.com |

| 5 wt% Cu/SiO₂ | GVL | - | 2-MTHP | 97.2 (selectivity) | 260 °C, atmospheric pressure | nih.gov |

| RuH₂(PPh₃){N(CH₂PPh₂)₃-κ³P} + HN(Tf)₂ | Levulinic Acid | 1,4-PDO | 2-MTHP | 87 | - | acs.org |

Heterogeneous Catalytic Systems and Supports

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling, making processes more sustainable and economically viable. youtube.com In the context of this compound synthesis, typically from furfural or its derivatives, the choice of catalyst and support is crucial for achieving high yields and selectivity. google.comgoogle.com

Metal-supported catalysts are widely employed in the hydrogenation of furanic compounds to produce this compound. The catalytic performance is highly dependent on the nature of the metal, the support material, and the interaction between them. rsc.org

Ruthenium on Carbon (Ru/C): Ruthenium-based catalysts have demonstrated effectiveness in the hydrogenation of furanic compounds. mdpi.com For instance, Ru nanoparticles supported on carbon have been used for the conversion of furfural. google.commdpi.com The carbon support provides a high surface area for the dispersion of the metal nanoparticles, enhancing catalytic activity. youtube.com Research has shown that Ru/C catalysts can facilitate the hydrogenation of the furan (B31954) ring to the tetrahydrofuran (B95107) ring. mdpi.com

Palladium-Copper on Zirconia (Pd-Cu/ZrO₂): Bimetallic catalysts often exhibit enhanced activity and selectivity compared to their monometallic counterparts. A carbon-supported palladium-copper catalyst has been reported for the synthesis of cyclopentanone, with 2-methyltetrahydrofuran (B130290) being a potential byproduct. mdpi.com Zirconia as a support can influence the catalytic properties due to metal-support interactions. mdpi.comresearchgate.net For example, Pd-Cu catalysts supported on zirconia have been investigated for methanol (B129727) synthesis, and the principles can be extended to other hydrogenation reactions. researchgate.net The addition of a second metal, like copper to palladium, can modify the electronic properties of the active sites, leading to improved performance. mdpi.com

| Catalyst | Precursor | Key Findings |

| Ru/C | Furfural | Effective for the hydrogenation of the furan ring. mdpi.com |

| Pd-Cu/C | Furfural | Used in the synthesis of cyclopentanone, with potential for this compound formation. mdpi.com |

| Pd-Cu/ZrO₂ | Carbon Monoxide/Dioxide | Studied for methanol synthesis, demonstrating the potential of bimetallic systems on zirconia supports. researchgate.net |

The addition of co-metals or co-catalysts can significantly influence the activity, selectivity, and stability of the primary catalyst. In the synthesis of this compound, co-metals can play several roles:

Enhanced Activity and Selectivity: As seen with the Pd-Cu system, the presence of a second metal can create synergistic effects, leading to higher reaction rates and preferential formation of the desired product. mdpi.com The electronic interactions between the two metals can alter the adsorption properties of the reactants and intermediates on the catalyst surface. rsc.org

Improved Stability: Co-metals can help to prevent the deactivation of the catalyst by inhibiting sintering of the metal nanoparticles or by reducing the deposition of carbonaceous residues on the catalyst surface.

Optimization of Reaction Parameters (Temperature, Hydrogen Source, Time)

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters.

Temperature: Temperature plays a critical role in catalytic reactions. sioc-journal.cn For the hydrogenation of furfural, for example, a temperature of 170°C has been used. google.com Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions or catalyst deactivation. sioc-journal.cn

Hydrogen Source: Hydrogen gas is the most common hydrogen source for these reactions. mdpi.com The pressure of the hydrogen gas is another important parameter to control, with pressures around 80 bar being reported in some studies. mdpi.com

Time: The reaction time must be sufficient to ensure complete conversion of the starting material. However, excessively long reaction times can lead to the formation of byproducts.

| Parameter | Typical Range/Value | Impact on Reaction |

| Temperature | 160-175 °C | Affects reaction rate and selectivity. mdpi.comsioc-journal.cn |

| Hydrogen Pressure | ~80 bar | Influences the rate of hydrogenation. mdpi.com |

| Reaction Time | Varies | Needs to be optimized to maximize yield and minimize byproducts. |

Continuous Flow Synthesis Protocols and Scale-Up Investigations

Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. youtube.com The development of continuous flow processes for the synthesis of this compound is an active area of research. google.comresearchgate.net

Continuous vapor-phase hydrogenation processes have been shown to be commercially viable for producing 2-methylfuran and this compound using commercially available catalysts. google.com These processes often involve passing the vaporized feedstock mixed with hydrogen through a fixed-bed reactor containing the catalyst. google.com However, challenges in scaling up, such as catalyst deactivation and temperature variations within the reactor, have been noted. google.com

Recent advancements in continuous-flow systems have demonstrated their potential for synthesizing complex molecules, including those with chiral centers, on a gram scale with high yields and enantioselectivities. rsc.orgnih.gov These methodologies can be adapted for the production of this compound and its derivatives, offering a pathway to more efficient and scalable manufacturing. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral this compound derivatives are valuable building blocks in organic synthesis.

Routes from Chiral Pool Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. numberanalytics.comresearchgate.net This approach avoids the need for asymmetric catalysis or chiral resolution steps.

For the synthesis of chiral this compound derivatives, several chiral pool precursors can be employed. For instance, routes to (2S)-2-methyltetrahydropyran-4-one have been developed starting from readily available chiral precursors like alkyl (S)-3-hydroxybutyrate or (S)-propylene oxide. acs.org One approach involves the cyclization of (S)-5-hydroxyhex-1-en-3-one, derived from these precursors. acs.org It was found that direct acid-catalyzed intramolecular oxy-Michael reaction led to a loss of optical purity. acs.org A more successful strategy involved a two-step process: an oxidative Pd-catalyzed ring closure to form (2S)-2-methyl-2,3-dihydropyran-4-one, followed by hydrogenation of the double bond, which preserved the enantiomeric purity. acs.org

| Chiral Precursor | Key Intermediate | Final Product |

| Alkyl (S)-3-hydroxybutyrate | (S)-5-hydroxyhex-1-en-3-one | (2S)-2-methyltetrahydropyran-4-one acs.org |

| (S)-Propylene oxide | (S)-5-hydroxyhex-1-en-3-one | (2S)-2-methyltetrahydropyran-4-one acs.org |

Cyclization of (S)-5-Hydroxyhex-1-en-3-one Derivatives

A key approach to constructing the this compound ring system involves the intramolecular cyclization of chiral hydroxy-enones. Specifically, the cyclization of (S)-5-hydroxyhex-1-en-3-one serves as a pivotal step in the synthesis of (2S)-2-methyltetrahydropyran-4-one, a valuable chiral building block. acs.org

The direct intramolecular oxy-Michael addition, which involves the attack of the hydroxyl group onto the α,β-unsaturated ketone, can be catalyzed by acid. However, this method has been shown to result in a significant loss of optical purity. acs.org The acidic conditions can promote racemization at the stereocenter, diminishing the enantiomeric excess of the final product. This erosion of stereochemical integrity makes simple acid-catalyzed cyclization unsuitable for applications requiring high enantiopurity.

Derivations from Alkyl (S)-3-Hydroxybutyrate and (S)-Propylene Oxide

The crucial precursor, (S)-5-hydroxyhex-1-en-3-one, can be synthesized from readily available and inexpensive chiral pool materials. Two prominent starting materials for this purpose are alkyl (S)-3-hydroxybutyrate and (S)-propylene oxide. acs.org These compounds provide the necessary stereocenter which is maintained throughout the subsequent synthetic sequence leading to the target tetrahydropyran (B127337) derivative.

The route starting from alkyl (S)-3-hydroxybutyrate involves a series of transformations to elaborate the carbon chain and introduce the required functional groups to form the hydroxy-enone structure. acs.org Similarly, (S)-propylene oxide, a versatile chiral epoxide, can be opened and subsequently modified to yield the same key intermediate. acs.orgsigmaaldrich.comsigmaaldrich.com The availability of both enantiomers of these starting materials allows for access to either enantiomer of the final this compound product. sigmaaldrich.comsigmaaldrich.com

Chiral Catalysis in Ring Formation (e.g., Oxidative Palladium-Catalyzed Ring Closure)

To overcome the issue of racemization observed in acid-catalyzed cyclizations, milder and more selective methods have been developed. One of the most successful strategies is the use of transition metal catalysis, particularly palladium-catalyzed oxidative ring closure. acs.org This method proceeds through a different mechanistic pathway that preserves the stereochemical integrity of the chiral center.

Instead of a direct oxy-Michael addition, the synthesis can be routed through an intermediate such as (2S)-2-methyl-2,3-dihydropyran-4-one. This intermediate is formed via an oxidative palladium-catalyzed ring closure of (S)-5-hydroxyhex-1-en-3-one. acs.org Subsequent hydrogenation of the carbon-carbon double bond within the dihydropyran ring cleanly affords the desired (2S)-2-methyltetrahydropyran-4-one with its optical purity preserved. acs.org

More broadly, palladium-catalyzed oxidative Heck redox-relay strategies have been employed for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans. nih.govacs.org This process involves the stereoselective formation of a C-C bond, followed by the migration of the palladium catalyst along the carbon chain in a "chain walk" fashion, ultimately leading to the formation of the tetrahydropyran ring. nih.govacs.org The choice of chiral ligands, such as PyrOx ligands, in conjunction with palladium catalysts like Pd(MeCN)₂(OTs)₂, allows for the selective generation of either enantiomer of the 2,6-trans-disubstituted tetrahydropyran product in high yield and excellent stereoselectivity. nih.gov

| Method | Key Intermediate | Outcome on Optical Purity |

|---|---|---|

| Acid-Catalyzed Intramolecular Oxy-Michael Reaction | Direct cyclization of (S)-5-hydroxyhex-1-en-3-one | Loss of optical purity |

| Oxidative Palladium-Catalyzed Ring Closure | (2S)-2-methyl-2,3-dihydropyran-4-one | Preservation of optical purity |

Enzymatic Dynamic Kinetic Resolution for Enantiopure Access

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. princeton.edu This process combines a rapid racemization of the starting material with a highly enantioselective reaction. princeton.eduyoutube.com In the context of synthesizing chiral precursors for this compound, DKR is particularly useful for producing enantiopure alcohols.

The process typically involves a dual catalyst system: a metal complex for the racemization of a racemic alcohol and an enzyme for the enantioselective acylation. princeton.edu For example, a racemic secondary alcohol can be racemized in situ by a ruthenium catalyst, while a lipase, such as Pseudomonas cepacia lipase, selectively acylates one of the enantiomers. youtube.comprinceton.edu As one enantiomer is consumed by the enzymatic reaction, the equilibrium of the racemization is shifted, leading to the continuous conversion of the undesired enantiomer into the desired one, which is then trapped as the acylated product. youtube.com This combination of chemical and biological catalysis provides a highly efficient route to enantiomerically pure products. princeton.edu This strategy can be applied to generate chiral hydroxy-precursors that can then be cyclized to form enantiopure this compound derivatives.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Methyltetrahydropyran

Oxidative Transformations

The oxidation of 2-methyltetrahydropyran (2-MTHP) is a key area of research, particularly concerning its stability and degradation pathways. The presence of the ether oxygen and the methyl group on the tetrahydropyran (B127337) ring influences the sites and mechanisms of oxidative attack.

Alpha-Carbon Oxidation Mechanisms

The carbon atoms adjacent to the ether oxygen in 2-MTHP, known as the alpha-carbons (C2 and C6), are particularly susceptible to oxidation. This increased reactivity is due to the stabilizing effect of the oxygen atom on adjacent radical or cationic intermediates.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can oxidize the α-carbon. The reaction typically proceeds through the abstraction of a hydrogen atom from the alpha-position, leading to the formation of a radical intermediate. This radical can then be further oxidized to yield carbonyl compounds. For instance, oxidation of 2-MTHP can produce ketones or aldehydes, depending on the specific reaction pathway and the substitution pattern of the starting material.

Catalytic oxidation is another important pathway. For example, using a Ni₂P/SiO₂ catalyst at elevated temperatures (245°C), 2-MTHP has been shown to undergo oxidation to produce 2-pentanone with a 9.2% yield, along with 3-pentanone (B124093) as an intermediate. This suggests a ring-opening mechanism following the initial oxidation at the alpha-carbon.

The activation of C-H bonds, particularly at the sp² carbons of aromatic rings, has become a significant tool in organic synthesis. rsc.org This principle extends to the C-H bonds of cyclic ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a related compound, where transition metal-catalyzed C-H activation is employed for various functionalizations. rsc.orgresearchgate.netcolab.ws These reactions often utilize the directing effect of the ether oxygen to achieve regioselectivity. While direct examples for 2-MTHP are less common in the provided search results, the principles established for 2-MeTHF suggest that similar catalytic systems could be applied to activate the C-H bonds of 2-MTHP, particularly at the alpha-positions.

Hydroxyl Radical Initiated Oxidation Kinetics

The reaction of 2-MTHP with hydroxyl radicals (•OH) is of significant interest in atmospheric chemistry and combustion science, as it represents a primary degradation pathway in these environments. ecm2015.humdpi.com The kinetics and mechanisms of this reaction are complex, involving multiple possible sites for hydrogen abstraction.

The hydroxyl radical can abstract a hydrogen atom from any of the carbon atoms in the 2-MTHP ring or from the methyl group. However, the reactivity of the different C-H bonds varies significantly. Theoretical studies on the related molecule 2-methyltetrahydrofuran (2-MTHF) show that the C-H bonds adjacent to the ether oxygen (Cα-H and Cδ-H) are considerably weaker than the other C-H bonds in the molecule. mdpi.com This is due to the stabilization of the resulting radical by the adjacent oxygen atom.

Specifically for 2-MTHF, the Cα-H bond is further weakened by the presence of the methyl group, making it the most likely site for hydrogen abstraction. mdpi.com The bond dissociation energies (BDEs) follow the order: CH₂-H > Cβ-H ≈ Cγ-H > Cδ-H > Cα-H. mdpi.com This suggests that for 2-MTHP, hydrogen abstraction will preferentially occur at the C2 and C6 positions.

Table 1: Experimentally Determined Rate Coefficients for the Reaction of OH Radicals with Cyclic Ethers

| Cyclic Ether | Temperature (K) | Pressure (mbar) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 2-Methyltetrahydrofuran | 300 | 2.6 | (1.18 ± 0.16) x 10⁻¹¹ | ecm2015.hu |

| 2-Methyltetrahydrofuran | 298 | 2.64 | (1.21 ± 0.14) x 10⁻¹¹ | mdpi.com |

| 2-Methyltetrahydrofuran | 298 | 1030 (air) | (2.65 ± 0.55) x 10⁻¹¹ | mdpi.com |

| Tetrahydrofuran (B95107) | 298 | N/A | (1.73 ± 0.23) x 10⁻¹¹ | bohrium.com |

| Tetrahydrofuran-d4 | 298 | N/A | (0.85 ± 0.11) x 10⁻¹¹ | bohrium.com |

| Tetrahydrofuran-d8 | 298 | N/A | (0.81 ± 0.12) x 10⁻¹¹ | bohrium.com |

The reaction of hydroxyl radicals with cyclic ethers like 2-MTHP is now understood to proceed via an addition-elimination mechanism. mdpi.comresearchgate.netkaust.edu.sa In this mechanism, the hydroxyl radical first adds to the ether oxygen, forming a pre-reaction complex. This is followed by the abstraction of a hydrogen atom from one of the carbon atoms, leading to the formation of a water molecule and a cyclic ether radical.

Computational studies on the •OH + 2-MTHF reaction have characterized the potential energy surface for this mechanism, identifying the pre-reaction and post-reaction complexes as well as the transition states for hydrogen abstraction from different sites. mdpi.comresearchgate.net These studies have revealed that the reaction pathways involving abstraction from the alpha-carbons have the lowest energy barriers, consistent with the experimental observations of product distributions. mdpi.com

Reductive Processes and Stereochemical Outcomes

Reductive processes involving this compound can involve either the reduction of a functional group on the ring or the reductive cleavage of the ether bond. These reactions are often influenced by the stereochemistry of the starting material and can proceed with high stereoselectivity.

The reduction of substituted tetrahydropyranones provides a clear example of stereochemical control. For instance, the reduction of this compound-4-one with various reducing agents has been studied to understand the factors governing the stereochemical outcome. researchgate.netcdnsciencepub.comcdnsciencepub.com The use of bulky reducing agents like L-Selectride leads to a high preference for the formation of the equatorial alcohol, with a 73% selectivity. researchgate.netcdnsciencepub.com This is in contrast to less hindered reducing agents like sodium borohydride, where the stereoselectivity is less pronounced. researchgate.netcdnsciencepub.com

The proposed mechanism for the high stereoselectivity observed with L-Selectride involves intramolecular assistance from the cyclic ether oxygen. researchgate.netcdnsciencepub.com The oxygen atom is thought to coordinate with the lithium cation of the reducing agent, delivering the hydride from a specific face of the carbonyl group and leading to the observed stereochemical outcome.

Reductive cleavage of the C-O bond in 2-alkoxytetrahydropyrans has also been investigated. The direction of cleavage (ring opening versus cleavage of the exocyclic alkoxy group) is influenced by the nature of the substituent at the anomeric center and other positions on the ring. cdnsciencepub.comcdnsciencepub.com For instance, the hydrogenolysis of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with LiAlH₄-AlCl₃ shows that as the alkyl group on the exocyclic oxygen becomes more sterically hindered (from primary to tertiary), the proportion of ring cleavage increases. cdnsciencepub.comcdnsciencepub.com In contrast, with 2-aryloxytetrahydropyrans, only cleavage of the side-chain occurs. cdnsciencepub.comcdnsciencepub.com These results are explained by the electronic properties of the substituents and their ability to stabilize the intermediate carbocation formed during the reaction. cdnsciencepub.com

Table 2: Stereoisomeric Product Ratios in the Reduction of this compound-4-one

| Reducing Agent | % Equatorial Alcohol | % Axial Alcohol | Reference |

| Sodium Borohydride (NaBH₄) | Similar to 3-methylcyclohexanone | Similar to 3-methylcyclohexanone | researchgate.netcdnsciencepub.com |

| L-Selectride | 73 | 27 | researchgate.netcdnsciencepub.com |

Ring-Opening Reactions

The cleavage of the C-O bond in the tetrahydropyran ring is a key transformation, particularly in the context of biomass conversion, where such cyclic ethers are prevalent. These ring-opening reactions can be achieved through catalytic hydrogenolysis or thermal decomposition.

Transition-metal phosphides, particularly nickel phosphide (B1233454) (Ni₂P) supported on materials like silica (B1680970) (SiO₂), have been identified as effective catalysts for the hydrodeoxygenation (HDO) of this compound. acs.org These catalysts demonstrate a good capacity for oxygen removal, with deoxygenated products such as 2-hexene (B8810679) and 2-pentenes accounting for a significant portion of the product mixture under atmospheric pressure and short contact times. acs.org The primary reaction pathways involved are deprotonation, hydrogenolysis, dehydration, and decarbonylation. acs.org The nature of the metal phosphide phase and the support material can influence the HDO activity and product selectivity. nih.gov For instance, Ni₂P/SiO₂ has shown higher conversion rates compared to Ni₂P supported on other materials like ZrO₂ and activated carbon. nih.gov

The reaction of this compound on Ni₂P/SiO₂ proceeds through a sequence that begins with the adsorption of the molecule onto the catalyst surface. acs.org This is followed by ring-opening, which can occur on either the methyl-substituted side (Path I) or the unsubstituted side (Path II) of the ether oxygen. acs.org

Path I : Ring-opening at the methyl-substituted side leads to the formation of a primary alkoxide. This intermediate can then be oxidized at the α-carbon to yield an aldehyde, which subsequently undergoes decarbonylation to form 2-pentenes. Alternatively, the primary alkoxide can be protonated to produce a primary alcohol, which can either desorb from the catalyst surface or be converted to 2-hexene. acs.org

Path II : Ring-opening at the unsubstituted side results in a secondary alkoxide. This species can be oxidized to a ketone or protonated to a secondary alcohol, which then dehydrates to form 2-hexene. acs.org

The formation of adsorbed alkoxide species is a critical step in the catalytic hydrogenolysis of this compound. acs.org The reaction sequence is initiated by the adsorption of the this compound molecule, which then undergoes ring-opening to form these alkoxide intermediates. acs.org The active sites for the adsorption of both the parent molecule and the oxygen-containing intermediates are believed to be the nickel sites on the catalyst. acs.org In related systems, the adsorption of alcohols on phosphate (B84403) surfaces involves the interaction of the hydroxyl group with exposed oxygen atoms of the phosphate and metal cations. escholarship.org Similarly, in the hydrogenation of furfural (B47365) on copper catalysts, the reaction can proceed through an alkoxide intermediate formed by the attack of a hydride on the carbonyl carbon. mdpi.com These examples highlight the general importance of alkoxide species in the surface-catalyzed reactions of oxygenates.

The thermal decomposition of this compound and related cyclic ethers provides insights into their stability and reaction pathways at elevated temperatures. While specific studies on the thermal unimolecular decomposition of this compound are not extensively detailed in the provided results, research on analogous compounds like 2-methyltetrahydrofuran (2-MTHF) offers valuable parallels.

The thermal decomposition of 2-MTHF, studied behind reflected shock waves, primarily proceeds via the fission of the ring-methyl C-CH₃ bond, leading to a tetrahydrofuran radical and a methyl radical. acs.org Other products identified include methane, ethylene, ethane, 1,3-butadiene, propylene, and acetaldehyde. acs.org Computational studies on the thermal decomposition of dihydropyran compounds suggest that these reactions are typically homogeneous, unimolecular, and follow first-order kinetics, proceeding through a concerted six-membered transition state. mdpi.com For 2-phenoxytetrahydro-2H-pyran, the decomposition is also proposed to occur via a highly asymmetric transition state. mdpi.com The decomposition of 2-chloroethyl methyl ether, another related ether, primarily occurs through molecular elimination reactions rather than C-C or C-O bond fission. researchgate.net These findings suggest that the thermal decomposition of this compound likely involves a complex network of radical and molecular pathways, with the initial bond-breaking step being crucial in determining the subsequent product distribution.

Thermal Unimolecular Decomposition

Initial Bond Fission Channels (e.g., Ring-Methyl C-CH₃)

The decomposition of this compound (2-MTHP) has been investigated, particularly in the context of catalytic upgrading. In reactions over a silica-supported nickel phosphide (Ni₂P/SiO₂) catalyst, the process initiates with the adsorption of the 2-MTHP molecule onto the catalyst surface. Following adsorption, the primary bond fission events involve the opening of the tetrahydropyran ring.

Research indicates two main ring-opening pathways:

Path I: Fission occurs on the methyl-substituted side of the ether oxygen, leading to the formation of a primary alkoxide intermediate. nih.gov

Path II: Fission occurs on the unsubstituted side of the ether oxygen, resulting in a secondary alkoxide species. nih.gov

These initial ring-opening steps are crucial as they dictate the subsequent reaction cascades and the final product distribution. The reaction sequence is primarily driven by deprotonation, hydrogenolysis, dehydration, and decarbonylation routes. nih.gov The active sites for the adsorption of 2-MTHP and the resulting oxygenated intermediates are proposed to be the Nickel (Ni) sites on the catalyst. nih.gov

Product Distribution Analysis (e.g., Olefins, Aldehydes)

The distribution of products from the reaction of this compound is directly linked to the initial bond fission channel. Following the ring-opening mechanisms described above, the intermediate alkoxide species undergo further transformations to yield a variety of products, including olefins and aldehydes.

Under conditions similar to fast pyrolysis (atmospheric pressure, low contact time) on a Ni₂P/SiO₂ catalyst, approximately 70% of the products are deoxygenated compounds, highlighting an efficient oxygen removal capacity. nih.gov The specific product distribution depends on the initial ring-opening path:

From Path I (Primary Alkoxide): The primary alkoxide can be oxidized to an aldehyde. This aldehyde intermediate can then undergo decarbonylation to form 2-pentenes . Alternatively, the primary alkoxide can be protonated to a primary alcohol, which can then either desorb or dehydrate to form 2-hexene . nih.gov

From Path II (Secondary Alkoxide): The secondary alkoxide can be oxidized to a ketone or protonated to a secondary alcohol. The subsequent dehydration of this secondary alcohol also leads to the formation of 2-hexene . nih.gov

The major deoxygenated products are therefore identified as 2-hexene and 2-pentenes.

Table 1: Product Distribution from Catalytic Reaction of 2-MTHP on Ni₂P/SiO₂

| Pathway | Intermediate Species | Subsequent Reaction | Final Product(s) |

|---|---|---|---|

| Path I | Primary Alkoxide | Oxidation & Decarbonylation | 2-Pentenes |

| Protonation & Dehydration | 2-Hexene | ||

| Path II | Secondary Alkoxide | Oxidation/Protonation & Dehydration | 2-Hexene |

This table is based on findings from the reaction of 2-MTHP on a Ni₂P/SiO₂ catalyst. nih.gov

Solvent Effects on Reaction Yields and Selectivity (e.g., Organometallic Transformations, Ring-Closing Metathesis)

While detailed studies on this compound (2-MTHP) as a solvent are not extensively documented in the surveyed literature, significant research has been conducted on its isomer, 4-methyltetrahydropyran (4-MeTHP) . The findings for 4-MeTHP provide valuable insights into the potential performance of this class of hydrophobic cyclic ethers as solvents in organometallic chemistry, particularly in olefin metathesis.

4-MeTHP has been investigated as a more environmentally friendly and stable alternative to traditional solvents like tetrahydrofuran (THF) and even its five-membered ring analogue, 2-methyltetrahydrofuran (2-MeTHF). acs.org Ethereal solvents are known to undergo auto-oxidation, forming peroxide impurities that can deactivate sensitive catalysts. acs.org Studies have shown that 4-MeTHP is more resistant to this degradation, making it a valuable alternative. acs.org Furthermore, in the context of olefin metathesis, it was noted that 2-MeTHF could promote undesirable side reactions, such as C-C double bond isomerization, a problem that can be mitigated by using alternative solvents like 4-MeTHP. acs.org

In a model ring-closing metathesis (RCM) reaction of diethyl diallylmalonate, the performance of 4-MeTHP was compared to other common solvents. The results demonstrated that 4-MeTHP is a highly effective solvent, leading to high conversion rates.

Table 2: Solvent Effects in the Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

| Entry | Solvent | Purity (%) | Water Content (ppm) | Conversion at 60 min (%) |

|---|---|---|---|---|

| 1 | 4-MeTHP | >99.9 | 12 | 99 |

| 2 | THF | 99.9 | 17 | 99 |

| 3 | Toluene | 99.8 | 39 | 99 |

| 4 | 2-MeTHF | >99.5 | 13 | 98 |

| 5 | Dioxane | 99.8 | 211 | 99 |

| 6 | CPME | >99.9 | 23 | 98 |

This table presents data for the isomer 4-Methyltetrahydropyran (4-MeTHP) and is based on findings from ACS Publications. acs.org

The use of 4-MeTHP has been successfully applied to the synthesis of complex, polyfunctional molecules, including a key intermediate for Sildenafil. In a large-scale reaction, 4-MeTHP not only provided a high yield (88%) but also allowed for a reduction in catalyst loading and resulted in a crude product with significantly lower ruthenium content compared to the same reaction run in a chlorinated solvent like dichloroethane. acs.org This highlights the potential of methyltetrahydropyran isomers to improve both the efficiency and environmental profile of important organometallic transformations.

Advanced Spectroscopic Characterization Techniques in 2 Methyltetrahydropyran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Methyltetrahydropyran.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of 2-MTHP and distinguishing between its stereoisomers. modgraph.co.ukresearchgate.net The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms and molecular geometry. libretexts.org In 2-MTHP, the presence of the oxygen atom and the methyl group creates distinct chemical environments for each proton and carbon atom in the pyran ring. modgraph.co.uklibretexts.org

The ¹H NMR spectrum typically shows complex multiplets due to spin-spin coupling between adjacent protons. researchgate.net The ¹³C NMR spectrum, often recorded with proton decoupling, displays single sharp signals for each unique carbon atom, simplifying spectral interpretation. savemyexams.com The chemical shifts observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of each atom within the 2-MTHP structure. researchgate.netchemicalbook.com

Detailed analysis of the NMR spectra can also provide information on the stereochemistry of the molecule. For instance, the relative stereochemistry of substituents on the tetrahydropyran (B127337) ring can be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. researchgate.net

Table 1: Representative NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | ~72-74 |

| Methyl Protons | Doublet | ~22 |

| Ring Protons | Multiplets | ~24, ~33, ~68 |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

NMR spectroscopy is a powerful tool for studying the conformational equilibrium of 2-MTHP, particularly the chair conformations and the axial versus equatorial orientation of the methyl group. modgraph.co.ukrsc.org The preference for the equatorial orientation of the methyl group is a well-established principle in cyclohexane (B81311) derivatives, and a similar trend is observed in 2-MTHP. nih.gov

Variable temperature NMR studies are particularly insightful. By analyzing the changes in chemical shifts as a function of temperature, the thermodynamic parameters (ΔH and ΔG) for the conformational equilibrium between the axial and equatorial conformers can be determined. rsc.org These studies have shown that the equatorial conformer of 2-MTHP is more stable than the axial conformer. nih.gov The energy difference is influenced by the shorter C-O bond length compared to a C-C bond, which increases the steric interaction between an axial methyl group and the axial hydrogen at C-6. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information about the molecular structure and bonding in 2-MTHP. nih.gov

The IR and Raman spectra of 2-MTHP are characterized by vibrational modes associated with the C-H, C-C, and C-O functional groups. chemicalbook.comnist.gov The stretching and bending vibrations of these bonds give rise to characteristic absorption bands in the IR spectrum and scattered light in the Raman spectrum. rsc.org

C-H stretching vibrations: These are typically observed in the 2800-3000 cm⁻¹ region.

C-O-C stretching vibrations: The asymmetric and symmetric stretching of the ether linkage results in strong absorption bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region.

CH₂ bending and wagging vibrations: These appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The analysis of these vibrational modes allows for the confirmation of the functional groups present in the molecule. researchgate.net

The vibrational frequencies of a molecule can be influenced by its environment, such as the polarity of the solvent. nih.govweebly.comresearchgate.net Studies on related cyclic ethers have shown that solvent-solute interactions can lead to shifts in the vibrational frequencies, providing insights into conformational changes. nih.gov For 2-MTHP, changes in the IR and Raman spectra upon exposure to different solvents can be used to probe how the solvent affects the conformational equilibrium. For example, polar solvents might stabilize one conformer over another, leading to observable changes in the vibrational spectrum. acs.org

Mass Spectrometry Methodologies

Mass spectrometry is an indispensable tool for identifying and quantifying the products of chemical reactions, providing crucial data for understanding reaction mechanisms.

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) for Reaction Product Analysis

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a highly sensitive and selective technique used to analyze complex gas-phase mixtures, such as those produced during combustion or pyrolysis. researchgate.netrsc.org This method utilizes tunable vacuum ultraviolet (VUV) light from a synchrotron to ionize molecules, offering significant advantages over conventional ionization techniques. researchgate.netrsc.org The ability to precisely control the photoionization energy allows for isomer-specific detection of reaction intermediates, which is critical for elucidating detailed chemical kinetic models. researchgate.netrsc.orgnih.gov

In studies of the combustion of 2-methyltetrahydrofuran (B130290), a compound structurally similar to this compound, SVUV-PIMS has been instrumental in identifying and quantifying a wide range of reaction products. researchgate.net This includes stable molecules, radicals, and various isomers that are difficult to distinguish with other methods. The experimental data obtained from SVUV-PIMS, such as mole fraction profiles of different species as a function of temperature, provide stringent tests for the validation and refinement of combustion models. researchgate.netnih.gov

For instance, in the low-temperature oxidation of n-heptane, SVUV-PIMS enabled the detection of unstable species like ketohydroperoxides, which are crucial intermediates but are often not observable with gas chromatography. nih.gov The combination of SVUV-PIMS with other analytical techniques like gas chromatography-mass spectrometry (GC-MS) provides a powerful approach for comprehensive, isomer-specific mechanistic analysis of complex reaction systems. nih.gov

The table below presents examples of species identified using SVUV-PIMS in the oxidation of related compounds.

| Precursor Compound | Identified Intermediates/Products via SVUV-PIMS | Significance |

| 2-Methyltetrahydrofuran | Various hydrocarbon and oxygenated species | Validation of high-temperature combustion models. researchgate.net |

| n-Heptane | Olefins, cyclic ethers, aldehydes, ketones, diones, ketohydroperoxides | Provided insights into low-temperature oxidation mechanisms. nih.gov |

| Benzyl Radical Self-Reaction | Isomer-specific C14H14, C14H12, and C14H10 products | Elucidation of polycyclic aromatic hydrocarbon (PAH) formation pathways. nih.govnih.gov |

| Propargyl Radical + O2 | Isomeric intermediates and products, including carbon suboxide (C3O2) | Revealed pathways for secondary O2 addition reactions. acs.org |

The application of these advanced spectroscopic and spectrometric techniques is essential for building a fundamental understanding of the chemical behavior of this compound, from its interactions with light to its transformation in high-temperature environments.

Computational Chemistry and Theoretical Investigations of 2 Methyltetrahydropyran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-methyltetrahydropyran at a molecular level. These methods, ranging from density functional theory (DFT) to high-level coupled cluster (CC) theories, enable the precise characterization of its electronic structure and the prediction of its chemical properties.

Electronic Structure and Energetic Characterization of Conformers

The conformational isomerism of this compound is a central aspect of its chemistry, with the methyl substituent occupying either an axial or equatorial position. Quantum chemical calculations have been extensively employed to determine the relative stabilities of these conformers.

A variety of computational methods have been used to model the conformers of this compound, revealing that the equatorial conformer is significantly more stable than the axial conformer. The choice of computational method and basis set can influence the calculated energy differences, but the qualitative trend remains consistent. High-level calculations, such as those at the CCSD(T) complete basis set (CBS) limit, provide benchmark values for these energy differences. mst.edu

Theoretical studies using methods like MP2 and B3LYP indicate that the axial conformer is destabilized by approximately 1.5–2.0 kcal/mol relative to the equatorial form. This energy difference is a key parameter in understanding the conformational equilibrium of the molecule.

Calculation of Activation Barriers and Transition States for Reaction Pathways

Computational methods are also invaluable for elucidating reaction mechanisms by calculating activation barriers and characterizing transition state structures. For this compound, this includes studies of its decomposition and transformation into other valuable chemicals.

Density functional theory (DFT) calculations have been utilized to investigate the C–O bond cleavage in this compound, a key step in its conversion. For instance, in the presence of a Yb(OTf)₃ catalyst, the activation barrier for C–O bond cleavage was calculated to be significantly higher than with a Hf(OTf)₄ catalyst, which aligns with experimental observations.

Studies on the reactions of this compound on nickel phosphide (B1233454) catalysts have also benefited from DFT calculations to understand the reaction pathways and activation barriers for ring-opening and deoxygenation reactions. researchgate.net

Prediction of Thermochemical Properties (e.g., Enthalpy of Formation)

Quantum chemical calculations can predict various thermochemical properties of molecules with a high degree of accuracy. The enthalpy of formation is a critical parameter for understanding the energetics of reactions involving this compound.

Computational studies have been conducted to determine the enthalpy of formation for a range of cyclic ethers, including this compound, which is crucial for chemical kinetics modeling in combustion. unizar.es

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -62.1 | kcal/mol | unizar.es |

Conformational Analysis and Pseudorotation Dynamics

The six-membered ring of this compound is not planar and exists in various puckered conformations, primarily chair and boat forms. The dynamics of these conformations, including the interconversion between them, are described by conformational analysis and the concept of pseudorotation.

Axial-Equatorial Energy Differences and Methyl-Hydrogen Interactions

The energy difference between the axial and equatorial conformers of this compound is a well-studied aspect of its conformational analysis. The equatorial position of the methyl group is favored due to unfavorable steric interactions in the axial conformer.

Computational studies have shown that the conformational energy of this compound is higher than that of its carbocyclic analog, methylcyclohexane. nih.gov This is attributed to the shorter C-O bond length compared to a C-C bond, which brings the axial methyl group into closer proximity with the axial hydrogen atom at the C-6 position, leading to increased steric strain. nih.gov At the CCSD(T) complete basis set limit, the energy of the equatorial conformer relative to the axial one is -2.83 kcal/mol. mst.edu

Pseudorotational Potentials and Entropy Contributions

The conformational landscape of six-membered rings can be described by a potential energy surface defined by puckering coordinates. tandfonline.comuba.ar While the term "pseudorotation" is more commonly associated with five-membered rings, the concept of a pseudorotational pathway can be applied to the interconversion of chair, boat, and twist-boat conformations of the tetrahydropyran (B127337) ring.

The entropy contribution to the conformational equilibrium is also an important factor. For substituted tetrahydropyrans, the conformational entropy difference (ΔS°) between the axial and equatorial conformers can be determined experimentally and computationally. For a methyl substituent at the 4-position of a tetrahydropyran ring, a small negative conformational entropy difference has been reported, indicating a slightly more ordered structure in the equatorial conformation. researchgate.net In some reactions, the free-energy barrier is predominantly governed by entropy. researchgate.net The probability of the reacting ends of a molecule approaching each other decreases with increasing ring size, leading to an unfavorable entropy of activation for the formation of larger rings. canterbury.ac.nz

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD provides detailed insights into conformational dynamics, intermolecular interactions, and the collective properties of materials. For this compound, these simulations are instrumental in understanding its structural preferences and its behavior as a solvent.

The six-membered ring of this compound is not planar; it adopts several puckered conformations to relieve ring strain. The most stable of these are typically chair conformations. Due to the methyl substituent at the C2 position, two distinct chair conformers exist: one with the methyl group in an equatorial position and one with it in an axial position.

Molecular dynamics simulations, often in conjunction with quantum mechanical calculations, are used to explore the potential energy surface of these conformers. tandfonline.com These studies allow for the determination of the relative energies of the different conformations and the energy barriers to interconversion. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial conformer is favored due to the avoidance of 1,3-diaxial steric interactions that destabilize the axial form. acs.org

Simulations can be performed in the gas phase to understand the intrinsic properties of the isolated molecule or in various solvent media to see how intermolecular interactions influence conformational preference. mdpi.com The solvent can stabilize or destabilize certain conformers, shifting the equilibrium. For instance, a polar solvent might interact differently with the dipole moments of the axial and equatorial forms, slightly altering their relative populations. MD simulations track the population of each conformer over time, providing a statistical distribution that corresponds to the conformational equilibrium in a given medium. ucr.edunih.gov While detailed studies specifically on this compound are not abundant, the principles are well-established from research on analogous molecules like monosubstituted tetrahydropyrans and 2-methyltetrahydrofuran (B130290). tandfonline.comacs.orgresearchgate.net

Table 1: Illustrative Conformational Energy Data for Substituted Heterocycles This table illustrates typical energy differences found in related six-membered ring systems, as determined by computational methods. The values for this compound would be expected to follow similar trends.

Compound/System Conformation Relative Free Energy (kcal/mol) Equilibrium Population (at 298 K) This compound (Hypothetical) Equatorial-CH3 0.0 (Reference) ~95% Axial-CH3 ~1.7 - 2.0 ~5% Methylcyclohexane Equatorial-CH3 0.0 (Reference) 95% Axial-CH3 1.74 5%

MD simulations are crucial for characterizing the interactions between this compound (as a solvent) and various solutes, or between solute molecules of this compound in a different solvent. These simulations model the explicit interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding (if applicable), between the individual molecules. mdpi.com

Analysis of the simulation trajectories can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute molecule. This provides a clear picture of the solvation shell structure. For a molecule like this compound, RDFs can be calculated for different atoms to understand the orientation of solvent molecules around a solute. researchgate.net

Furthermore, MD simulations are used to calculate transport properties, such as the self-diffusion coefficient and viscosity. The self-diffusion coefficient is typically calculated from the mean squared displacement (MSD) of the molecules over time. These properties are vital for understanding mass transfer in chemical processes and for evaluating the performance of this compound as a green solvent alternative. researchgate.net Studies on the similar solvent 2-methyltetrahydrofuran (2-MeTHF) have used MD simulations to determine its glass transition temperature and analyze how the methyl group impacts molecular packing and physical properties compared to its unsubstituted parent, tetrahydrofuran (B95107) (THF). researchgate.netiphy.ac.cn Similar computational approaches are applied to understand the properties of this compound.

Table 2: Hansen Solubility Parameters (HSP) for 2-Methyltetrahydrofuran The Hansen Solubility Parameters for 2-methyltetrahydrofuran are presented as a close analog to this compound. These parameters quantify the intermolecular interactions and are used to predict solvent-solute compatibility. They are often refined or validated using molecular modeling.

Parameter Description Value (MPa1/2) δD Dispersion Component 16.8 δP Polar Component 5.7 δH Hydrogen Bonding Component 4.5

Data sourced from studies on 2-methyltetrahydrofuran as a representative example. researchgate.net

Kinetic Modeling and Reaction Mechanism Simulations

Theoretical kinetics provides the tools to simulate and predict the rates and outcomes of chemical reactions. For this compound, this is particularly relevant for understanding its combustion characteristics as a potential biofuel and its stability and reactivity in chemical synthesis.

The complete, detailed chemical kinetic model for the combustion of a molecule like this compound can involve thousands of elementary reactions and hundreds of chemical species. psu.edu While comprehensive, these detailed mechanisms are computationally too expensive to be incorporated directly into computational fluid dynamics (CFD) simulations of engines or reactors.

Therefore, a critical area of research is the development of reduced reaction mechanisms. This process involves systematically identifying and removing unimportant species and reactions from the detailed model without significantly affecting the model's predictive accuracy for key combustion targets like ignition delay times and flame speeds. mdpi.com Methodologies for mechanism reduction include:

Sensitivity Analysis: Identifies which reaction rates have the most significant influence on a particular outcome.

Reaction Path Analysis (RPA): Traces the major pathways of fuel consumption and product formation, allowing for the elimination of minor pathways. mdpi.comresearchgate.net

Directed Relation Graph with Error Propagation (DRGEP): A graph-based method that efficiently identifies species that can be removed from the mechanism based on their influence on key reactants and products. mdpi.com

For the related biofuel candidate 2-methyltetrahydrofuran (MTHF2), researchers have successfully developed reduced mechanisms from detailed models. mdpi.comresearchgate.net For instance, a detailed MTHF2 mechanism with over 2000 reactions was systematically reduced to a skeletal mechanism of 54 species and 294 reactions, and further to a compact model of just 78 species and 233 reactions for dual-fuel engine simulations. mdpi.comdntb.gov.ua This established workflow is directly applicable to developing accurate and computationally tractable models for this compound combustion.

Table 3: Example of a Simplified Reaction Pathway in a Reduced Combustion Mechanism This table illustrates a few key reaction classes that would be central to a reduced mechanism for this compound.

Reaction Type Example Elementary Reaction Significance H-Abstraction C₆H₁₂O + OH• → C₆H₁₁O• + H₂O Initiates the fuel breakdown process. Ring Opening (β-scission) C₆H₁₁O• → •C₅H₁₀CHO Breaks the cyclic structure, leading to smaller, more reactive species. Decomposition •C₅H₁₀CHO → C₂H₄ + •C₃H₆CHO Forms stable intermediates and smaller radicals. Oxidation CH₃• + O₂ → CH₃O₂• Core reactions of the small radical chemistry pool.

To ensure the accuracy of both detailed and reduced kinetic models, the rate coefficients for the most important elementary reactions must be known with high fidelity. When experimental data is unavailable, these rates are determined using high-level theoretical chemistry methods. mdpi.comkaust.edu.sa

The process begins with ab initio (from first principles) quantum chemical calculations to map out the potential energy surface (PES) for a specific reaction. This involves calculating the energies of reactants, products, any intermediate complexes, and the transition states that connect them. rsc.org

With the PES established, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is used to calculate the microcanonical rate coefficient, k(E), which is the rate of reaction for a molecule with a specific amount of internal energy (E). prsu.ac.inkuleuven.be However, in a real system, molecules exist as a population with a distribution of energies that changes with temperature and pressure due to collisions.

The master equation is a set of differential equations that models the evolution of this energy distribution for the reacting molecule population. mdpi.comkaust.edu.sa By solving the master equation, which incorporates the k(E) from RRKM theory and a model for collisional energy transfer, one can compute the temperature- and pressure-dependent rate coefficients, k(T,P), that are directly usable in kinetic models. mdpi.comkaust.edu.sasemanticscholar.org This approach has been successfully applied to study the H-abstraction reactions of the similar molecule 2-methyltetrahydrofuran by hydroxyl (OH) radicals, revealing complex kinetics including negative temperature dependence at low temperatures. mdpi.comkaust.edu.sa Such studies are essential for accurately modeling both the atmospheric chemistry and combustion of this compound. nih.gov

Table 4: Representative Output of an RRKM-Master Equation Calculation This table shows hypothetical rate coefficient parameters for a key H-abstraction reaction of this compound, in the format commonly derived from theoretical studies.

Reaction Pressure Temperature Range (K) Arrhenius Parameters (k = A * Tn * exp(-Ea/RT)) C₆H₁₂O + OH• → C₆H₁₁O•(axial) + H₂O 1 atm 300 - 800 A=1.5e+06, n=2.1, Ea=500 cal/mol 10 atm 300 - 800 A=1.8e+06, n=2.0, Ea=480 cal/mol C₆H₁₂O + OH• → C₆H₁₁O•(equatorial) + H₂O 1 atm 300 - 800 A=2.2e+06, n=2.0, Ea=800 cal/mol 10 atm 300 - 800 A=2.5e+06, n=1.9, Ea=770 cal/mol

Note: The parameters are illustrative and represent the type of data generated from such studies, showing dependence on the specific reaction site, temperature, and pressure.

Table of Compounds Mentioned

Applications of 2 Methyltetrahydropyran in Contemporary Organic Synthesis

A Versatile Role as a Reaction Solvent

2-Methyltetrahydropyran serves as an effective solvent in a variety of organic reactions, offering advantageous properties such as low water solubility, which facilitates easier product recovery and solvent recycling, thereby reducing waste. Structurally, it is a six-membered cyclic ether, also referred to as 2-methyloxane.

Organometallic Reactions (e.g., Grignard Reagents, Low-Temperature Lithiation, Reformatsky Reaction)

While its five-membered ring analogue, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is extensively documented as a solvent for organometallic reactions, detailed research on the specific application of this compound in Grignard reactions, low-temperature lithiation, and the Reformatsky reaction is not widely available in the current scientific literature. The related compound, 4-methyltetrahydropyran (4-MeTHP), has been investigated as a solvent for organometallic reactions, including Grignard reactions, where its high polarity is a beneficial feature. isoprene-chemicals.comresearchgate.netd-nb.info

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

There is limited specific information in the surveyed literature regarding the use of this compound as a solvent for metal-catalyzed coupling reactions such as the Suzuki-Miyaura cross-coupling. In contrast, its isomer, 2-MeTHF, and the related compound 4-MeTHP have been explored in this context. isoprene-chemicals.com

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Recent studies have highlighted the use of this compound as a solvent in ring-closing metathesis (RCM) reactions. In these transformations, 2-MeTHP has been shown to facilitate the formation of cyclic vinyl ethers and amides with high selectivity, and its unique properties allow for better control over reaction conditions, which can lead to improved product yields. One study reported a high conversion rate for RCM reactions conducted in 2-MeTHP.

Table 1: Performance of this compound in Ring-Closing Metathesis

| Reaction Type | Solvent | Conversion (%) | Product Yield |

| RCM | 2-MeTHP | 100 | High |

| RCM | Ethyl Acetate | 100 | Moderate |

| RCM | Toluene | 100 | Moderate |

This table is based on data from a comparative study and illustrates the effectiveness of 2-MeTHP in RCM reactions.

The isomer 4-methyltetrahydropyran has also been investigated as a solvent for olefin metathesis. nih.gov

Biocatalytic Transformations and Enzyme Performance Enhancement

The application of this compound in biocatalytic transformations and for enzyme performance enhancement is an area with limited available research. The more extensively studied bio-based solvent, 2-methyltetrahydrofuran (2-MeTHF), has shown promise in various biocatalytic processes, including those catalyzed by hydrolases, oxidoreductases, and lyases. researchgate.netmdpi.com

Solid-Phase Peptide Synthesis (e.g., Coupling Efficiencies, Racemization Control)

Detailed studies on the application of this compound in solid-phase peptide synthesis (SPPS), including its effects on coupling efficiencies and racemization control, are not prominently featured in the reviewed scientific literature. The greener solvent alternatives that have been more thoroughly investigated for SPPS include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). biotage.comresearchgate.netresearchgate.netnih.govacs.org The related compound, 4-methyltetrahydropyran (MTHP), has been mentioned as an alternative for peptide synthesis. isoprene-chemicals.com

Extraction and Purification Methodologies (e.g., Liquid-Liquid Extraction, Biodiesel Purification)

While this compound's low water solubility suggests its potential utility in extraction processes, specific research on its application in liquid-liquid extraction and biodiesel purification is not as extensively documented as for its isomer, 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF has been studied as a solvent for the liquid-liquid extraction of various compounds, including phenolic acids and formic acid. mdpi.comnih.govvtt.fiacs.orgnih.gov It has also been investigated for its role in the purification of biodiesel through solvent-aided crystallization. researchgate.netmdpi.comiscientific.orgnih.govresearchgate.net

Role as a Synthetic Building Block and Intermediate

This compound and its derivatives have emerged as valuable synthons in contemporary organic synthesis. The inherent structural features of the this compound scaffold, including its stereochemical potential and conformational properties, render it a versatile building block for the assembly of complex molecular architectures. This section explores its application as a precursor in the construction of intricate organic frameworks and as a key intermediate in the synthesis of chiral molecules.

Precursor in the Construction of Complex Organic Architectures (e.g., Polyketide Frameworks)

The tetrahydropyran (B127337) ring is a recurring motif in a vast number of polyketide natural products, many of which exhibit significant biological activity. While this compound itself is not typically the direct starting material for the construction of these complex frameworks, the this compound core is a fundamental structural unit that is often assembled during the synthetic sequence. More reactive derivatives, such as 2-methylenetetrahydropyrans, are pivotal in building polyketide skeletons.

The synthesis of the marine macrolide Spirastrellolide A, a potent inhibitor of protein phosphatase 2A, exemplifies the importance of the tetrahydropyran moiety in complex natural product synthesis. rsc.orgnih.gov The intricate structure of Spirastrellolide A features multiple tetrahydropyran and spiroacetal units. The construction of the A-ring, a substituted tetrahydropyran, is achieved through methods like oxy-Michael reactions of acyclic precursors, underscoring the strategy of building the cyclic ether core as part of the broader synthetic plan. rsc.org

Similarly, the synthesis of Leucascandrolide A, another marine natural product with two distinct tetrahydropyranyl rings, showcases the strategic formation of this heterocyclic system. nih.gov The synthetic approach often involves the stereoselective cyclization of a precursor that already contains the necessary carbon backbone, rather than starting with a pre-formed this compound ring and elaborating upon it. nih.gov

The following table summarizes the role of tetrahydropyran moieties in the synthesis of select polyketide natural products.

| Natural Product | Key Tetrahydropyran Moiety | Synthetic Strategy Highlight |

| Spirastrellolide A | Substituted tetrahydropyran (A-ring) | Oxy-Michael reaction to form the tetrahydropyran ring from an acyclic precursor. rsc.org |

| Leucascandrolide A | 2,6-cis- and 2,6-trans-disubstituted tetrahydropyrans | Stereoselective formation of the tetrahydropyran rings from advanced acyclic intermediates. nih.gov |

Intermediate in the Synthesis of Chiral Molecules

Chirally pure derivatives of this compound are highly valuable intermediates in the synthesis of enantiomerically enriched molecules, including pharmaceuticals and natural products. The ability to introduce and maintain specific stereochemistry at the C2 position and other centers on the ring makes these compounds powerful chiral building blocks. wikipedia.org

A prominent example is the synthesis of (2S)-2-methyltetrahydropyran-4-one, which has been prepared with high optical purity from readily available chiral pool precursors such as (S)-3-hydroxybutyrate or (S)-propylene oxide. acs.orgresearchgate.net The synthesis of this chiral ketone can be challenging due to the potential for loss of optical purity under acidic or basic conditions. acs.org Successful routes often involve strategies like palladium-catalyzed oxidative cyclization followed by hydrogenation to preserve the stereocenter. acs.orgresearchgate.net This chiral ketone serves as a key intermediate in the synthesis of various complex molecules.

The utility of chiral this compound derivatives is further demonstrated in the total synthesis of natural products. For instance, the civet constituent, (-)-(2R, 6R)-(6-Methyltetrahydropyran-2-yl)acetic acid, has been synthesized using tri-O-acetyl-D-glucal as a chiral starting material, which is transformed into the characteristic cis-2,6-disubstituted tetrahydropyran core. medcraveonline.com Another approach to the enantiomer of this natural product employed a biocatalytic asymmetric reduction followed by an intramolecular oxa-Michael reaction to construct the chiral tetrahydropyran ring. core.ac.uk

The following table provides examples of chiral molecules synthesized using this compound derivatives as key intermediates.

| Target Molecule | Chiral this compound Intermediate | Precursor/Method for Chiral Intermediate |

| Pharmaceutical Intermediate for AZD4407 | (2S)-2-Methyltetrahydropyran-4-one | (S)-5-hydroxyhex-1-en-3-one (from (S)-3-hydroxybutyrate or (S)-propylene oxide). acs.orgresearchgate.net |

| (-)-Civet | (-)-(2R, 6R)-(6-Methyltetrahydropyran-2-yl)acetic acid | Tri-O-acetyl-D-glucal. medcraveonline.com |

| (-)-(R,R)-(cis-6-methyltetrahydropyran-2-yl)acetic acid | (-)-(R,R)-(cis-6-methyltetrahydropyran-2-yl)acetic acid | Ketoenone via ADH-mediated asymmetric reduction and subsequent intramolecular oxa-Michael reaction. core.ac.uk |

Environmental and Sustainability Considerations in 2 Methyltetrahydropyran Chemistry

Characterization as a Green Solvent

The classification of 2-MeTHF as a green solvent stems from several key attributes, including its derivation from renewable resources and a comparatively favorable environmental footprint. researchwithrowan.comnih.gov

Renewable Resource Sourcing and Production Pathways

2-MeTHF is primarily synthesized from renewable biomass, a significant departure from petrochemical-based solvents. researchgate.netwikipedia.org The common precursors for 2-MeTHF are furfural (B47365) and levulinic acid, both of which can be derived from the acid-catalyzed digestion of pentosan sugars found in agricultural waste products like corncobs, sugarcane bagasse, and oat hulls. researchwithrowan.comresearchgate.netwikipedia.orgresearchgate.net

The production process from these biomass-derived intermediates typically involves hydrogenation. wikipedia.orggoogle.com For instance, levulinic acid can be hydrogenated to produce 2-MeTHF. bohrium.com Similarly, furfural can be converted to 2-MeTHF through a one-step hydrogenation process. google.com These pathways, utilizing non-noble metal catalysts, contribute to the compound's green credentials by relying on renewable feedstocks and avoiding harsh, toxic reagents. google.combohrium.com

Life Cycle Assessment of Environmental Impacts and Carbon Footprint

Life cycle assessments (LCA) have been conducted to quantify the environmental benefits of using 2-MeTHF. One study revealed that producing 1 kg of 2-MeTHF from renewable sources, specifically corn cob waste, results in total life cycle emissions of 0.191 kg, with carbon dioxide accounting for 0.150 kg. researchwithrowan.comnih.gov This represents a significant reduction in emissions, up to 97%, when compared to the conventional production of tetrahydrofuran (B95107) (THF), a common solvent it can replace. researchwithrowan.comnih.govresearchgate.net

A comparative LCA study involving the production of the pharmaceutical tramadol (B15222) highlighted the trade-offs. acs.orgacs.org While 2-MeTHF derived from bagasse and corncobs showed substantially lower environmental impacts, particularly in terms of climate change (3.24 kg and 4.4 kg of CO2 equivalent, respectively, compared to 14.9 kg for THF), it presented higher costs and social risks. acs.org The geographical location of the value chain was identified as a major driver of these impacts. acs.org